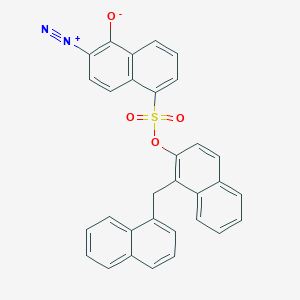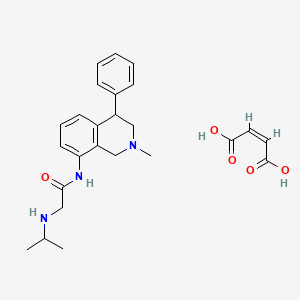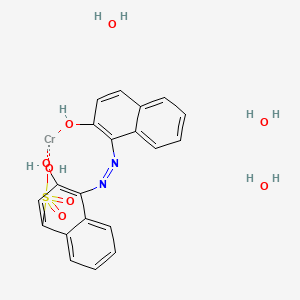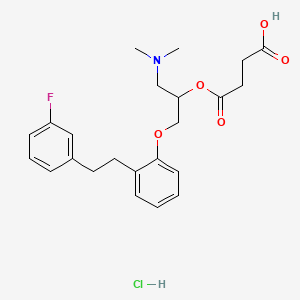
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine: is a complex organic compound with a unique structure that includes multiple ethoxyethoxy groups and a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of diglycolic anhydride with ethoxyethanol under controlled conditions to form the desired ethoxyethoxy groups . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine involves its interaction with specific molecular targets. The ethoxyethoxy groups and silicon atom play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diglycolic anhydride: A related compound used in similar synthetic routes.
Ethoxyethanol derivatives: Compounds with similar ethoxyethoxy groups.
Uniqueness
What sets 13,13-Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-3,6,9,12-tetraoxo-13-silahexadecan-16-amine apart is its unique combination of ethoxyethoxy groups and a silicon atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
88127-82-6 |
|---|---|
Formule moléculaire |
C31H59NO12Si |
Poids moléculaire |
665.9 g/mol |
Nom IUPAC |
1-[3-aminopropyl-bis[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]silyl]dodecane-1,4,7,10-tetrone |
InChI |
InChI=1S/C31H59NO12Si/c1-4-28(33)8-9-29(34)10-11-30(35)12-13-31(36)45(27-7-14-32,43-25-23-41-21-19-39-17-15-37-5-2)44-26-24-42-22-20-40-18-16-38-6-3/h4-27,32H2,1-3H3 |
Clé InChI |
LYWVREINLLWWJN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC(=O)CCC(=O)CCC(=O)[Si](CCCN)(OCCOCCOCCOCC)OCCOCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


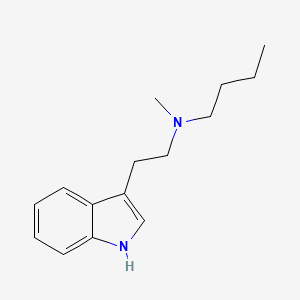
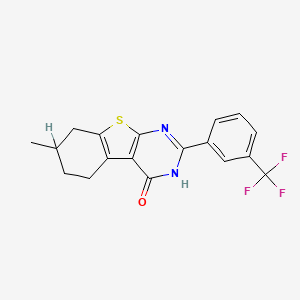
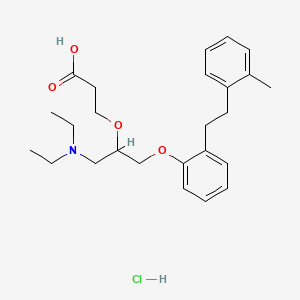
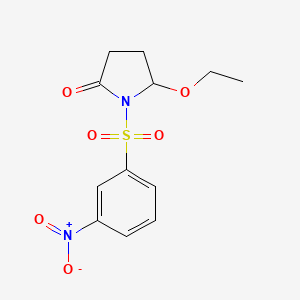

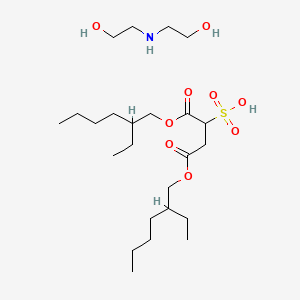
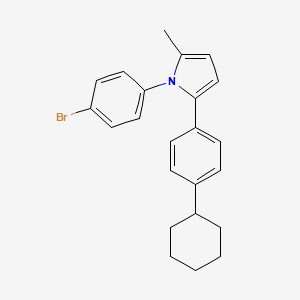

![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
